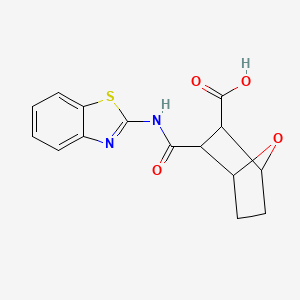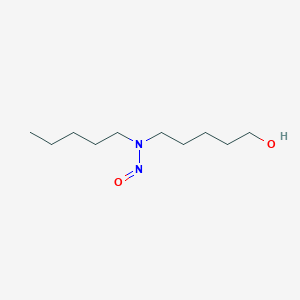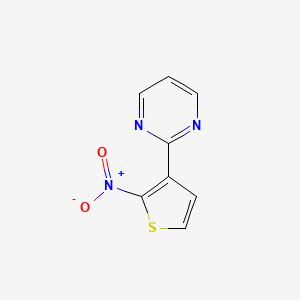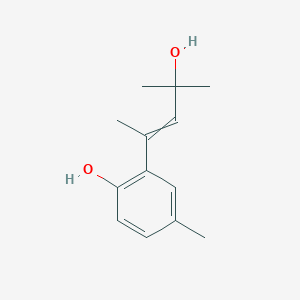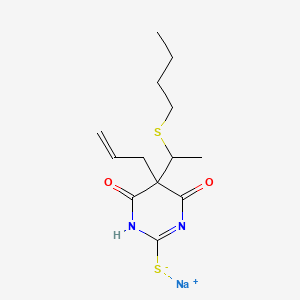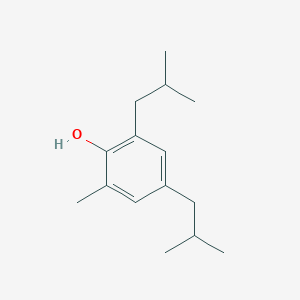
Diisobutyl-o-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutyl-o-cresol is an organic compound belonging to the class of cresols, which are methylphenols. It is a derivative of o-cresol, where two isobutyl groups are attached to the aromatic ring. Cresols are known for their antiseptic and disinfectant properties and are used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl-o-cresol can be synthesized through the alkylation of o-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction scheme is as follows:
o-Cresol+2IsobutyleneAcid Catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where o-cresol and isobutylene are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Diisobutyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Diisobutyl-o-cresol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antiseptic and disinfectant properties.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism by which diisobutyl-o-cresol exerts its effects involves the disruption of bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This action is similar to other phenolic compounds, which are known for their germicidal properties.
Comparison with Similar Compounds
Similar Compounds
o-Cresol: The parent compound, which lacks the isobutyl groups.
m-Cresol and p-Cresol: Isomers of o-cresol with different positions of the methyl group.
Diisobutyl-m-cresol and Diisobutyl-p-cresol: Analogous compounds with isobutyl groups attached to m-cresol and p-cresol, respectively.
Uniqueness
Diisobutyl-o-cresol is unique due to the presence of two bulky isobutyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This structural modification can enhance its effectiveness as an antimicrobial agent compared to its parent compound, o-cresol.
Properties
CAS No. |
66027-98-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-methyl-4,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10(2)6-13-8-12(5)15(16)14(9-13)7-11(3)4/h8-11,16H,6-7H2,1-5H3 |
InChI Key |
SOGRWPBNEICCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


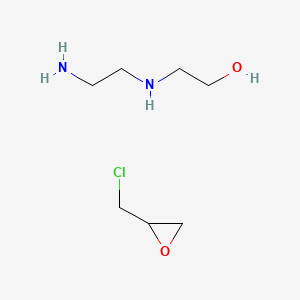
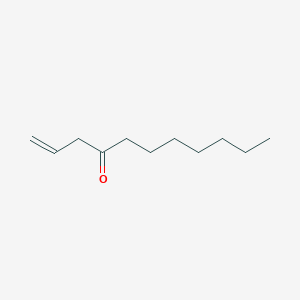
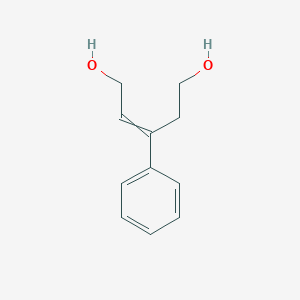
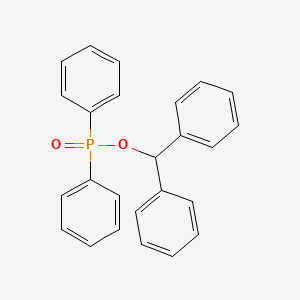
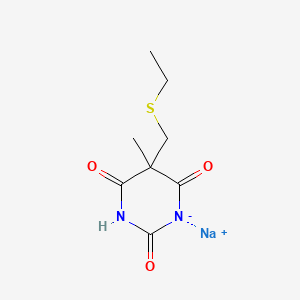
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
